3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C7H7N3O |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol |
InChI |
InChI=1S/C7H7N3O/c1-5-8-9-7-3-2-6(11)4-10(5)7/h2-4,11H,1H3 |
InChI-Schlüssel |
VSAYWPOSICVZLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1C=C(C=C2)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Base-Mediated Cyclization
The most widely reported method involves the cyclization of 2-hydrazinylpyridine derivatives under basic conditions. For example, 2-hydrazinyl-5-hydroxypyridine reacts with chloroethynylphosphonates in the presence of potassium carbonate (K$$2$$CO$$3$$) to form the triazole ring.
Reaction Conditions :
- Solvent : Ethanol or THF
- Temperature : 60–80°C
- Time : 4–48 hours
- Yield : 70–95%
Mechanistic Insight :
The reaction proceeds via nucleophilic substitution at the chloroethynylphosphonate, forming a ketenimine intermediate that undergoes 5-exo-dig cyclization.
Acid-Catalyzed Cyclization
Phosphorus-based dehydrating agents like PCl$$3$$ or POCl$$3$$ facilitate cyclization under acidic conditions. This method is advantageous for substrates sensitive to base-induced side reactions.
Example Protocol :
- Starting Material : 2-Hydrazinyl-6-methoxypyridine
- Reagent : POCl$$_3$$ (2.5 equiv)
- Conditions : Reflux in dichloromethane (DCM) for 12 hours
- Post-Reaction : Hydrolysis of methoxy to hydroxyl group using HBr/AcOH
Yield : 65–78%
Multi-Component One-Pot Synthesis
A scalable approach combines 5-amino-1,2,4-triazole, ethyl acetoacetate, and substituted aldehydes in a one-pot reaction. While originally developed for triazolopyrimidines, this method adapts to pyridine systems with modifications.
Adapted Protocol :
| Component | Role | Quantity |
|---|---|---|
| 5-Amino-1,2,4-triazole | Triazole precursor | 3 mmol |
| 5-Hydroxypyridine-2-carbaldehyde | Aldehyde component | 3 mmol |
| Ethyl acetoacetate | Ketone donor | 3 mmol |
| APTS catalyst | Acidic catalyst | 0.3 mmol |
Conditions : Ethanol, reflux, 24 hours.
Yield : 55–62%.
Functionalization of Preformed Triazolopyridines
Hydroxylation via Demethylation
A two-step strategy involves synthesizing 3-methyl-triazolo[4,3-a]pyridin-6-methoxy followed by demethylation:
Direct Introduction of Hydroxyl Group
Electrophilic hydroxylation using Oxone® (2KHSO$$5$$·KHSO$$4$$·K$$2$$SO$$4$$) in aqueous acetone achieves direct C6 hydroxylation.
Yield : 40–50% (requires optimization for triazolopyridines).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Base-Mediated Cyclization | High yield, mild conditions | Requires anhydrous solvents | 70–95% |
| Acid-Catalyzed Cyclization | Tolerates sensitive substrates | Harsh conditions, lower yields | 65–78% |
| One-Pot Synthesis | Scalable, fewer steps | Moderate yields | 55–62% |
| Demethylation | Precise functionalization | Multi-step, purification challenges | 58% |
Mechanistic Considerations and Challenges
Regioselectivity :
Side Reactions :
Analyse Chemischer Reaktionen
Reaktionstypen: 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe an der 6-Position kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.
Reduktion: Der Triazolring kann unter bestimmten Bedingungen zu Dihydroderivaten reduziert werden.
Substitution: Die Methylgruppe an der 3-Position kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden oft verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um die Methylgruppe zu ersetzen.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Ketonen oder Aldehyden.
Reduktion: Bildung von Dihydroderivaten.
Substitution: Bildung verschiedener substituierter Triazolopyridine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In the field of chemistry, 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in developing new materials and reagents.
Biology
This compound has been extensively studied for its biological activities:
- Enzyme Inhibition : It has shown potential as an enzyme inhibitor, interacting with various biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties:
- Antimicrobial Activity : Recent studies indicate that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.
- Anticancer Properties : Several studies have demonstrated its potential in inhibiting cancer cell proliferation. For example:
Immunomodulatory Effects
Recent research highlights the compound's ability to inhibit the PD-1/PD-L1 interaction, a critical pathway for immune evasion in tumors. One derivative exhibited an IC₅₀ of 92.3 nM and significantly enhanced interferon-gamma production in T cell co-culture systems .
Antimalarial Activity
A series of derivatives based on the triazolo[4,3-a]pyridine scaffold were evaluated for their antimalarial activity against Plasmodium falciparum. Some derivatives demonstrated promising in vitro activity with IC₅₀ values as low as 2.24 μM .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by structural modifications:
Wirkmechanismus
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation in cancer .
Vergleich Mit ähnlichen Verbindungen
Positional Isomers and Ring Fusion Variants
Compounds with altered ring fusion positions or heterocyclic cores exhibit distinct physicochemical and biological properties:
Key Insight : The [4,3-a]pyridine fusion (vs. [4,3-b]pyridazine) enhances π-π stacking in aromatic systems, while substituent positioning (C6 vs. C8) alters electronic properties and target interactions .
Substituent Variations at Position 6
Functional group modifications at position 6 significantly impact solubility, reactivity, and bioactivity:
Key Insight : Hydroxyl and amine derivatives exhibit higher solubility in polar solvents, while sulfonamide and carboxylic acid variants are tailored for target-specific interactions (e.g., antimalarial sulfonamides ).
Pharmacological Activity Comparisons
Key Insight : Sulfonamide derivatives demonstrate validated antimalarial efficacy, while hydroxyl and thiadiazole hybrids require further in vitro validation .
Biologische Aktivität
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol (CAS No. 1891274-21-7) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₇H₇N₃O
- Molecular Weight : 149.15 g/mol
- CAS Number : 1891274-21-7
Antimalarial Activity
Recent studies have highlighted the potential of derivatives of the triazolo[4,3-a]pyridine scaffold in combating malaria. A series of compounds including sulfonamides derived from triazolo[4,3-a]pyridines were evaluated for their antimalarial efficacy against Plasmodium falciparum. Notably, certain derivatives exhibited promising in vitro activity with IC₅₀ values as low as 2.24 μM, indicating significant potential for further development in malaria treatment .
Antitumor Activity
The compound has also been investigated for its anticancer properties. In a study assessing various triazolo[4,3-a]pyridine derivatives against cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical), some derivatives demonstrated potent anti-tumor activity with IC₅₀ values ranging from 0.15 μM to 2.85 μM . These findings suggest that modifications to the triazolo[4,3-a]pyridine structure can enhance its cytotoxic effects.
Immunomodulatory Effects
Another area of interest is the immunomodulatory effects of this compound. A derivative was shown to inhibit the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors. The most potent inhibitor from this series displayed an IC₅₀ of 92.3 nM and significantly increased interferon-gamma production in co-culture systems involving T cells . This suggests potential applications in cancer immunotherapy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. For instance:
- Substitution Patterns : The introduction of different substituents at specific positions on the triazole ring can modulate both potency and selectivity against targeted enzymes or receptors.
- Ring Fusion Strategies : Employing ring fusion techniques has been shown to enhance activity against specific biological targets .
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
